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Executive Summary

(4-Chloro-3-methylphenyl)methanamine (CAS: 1155357-58-6), also known as 4-chloro-3-
methylbenzylamine, is a primary benzylic amine intermediate critical to modern medicinal
chemistry. Unlike generic benzylamines, this specific scaffold offers a unique steric and
electronic profile due to the 3,4-disubstitution pattern on the phenyl ring.

In drug discovery, it serves as a high-value "fragment” or "linker" moiety. Its lipophilic 3-methyl
and 4-chloro substituents enable precise targeting of hydrophobic sub-pockets in proteins,

most notably the WDR5 (WD Repeat Domain 5) protein, a key target in mixed-lineage leukemia
(MLL). This guide details its physicochemical properties, validated synthetic pathways, and
application in structure-activity relationship (SAR) optimization.

Physicochemical Profile

The dual substitution (Cl, Me) creates a distinct electronic environment. The chlorine atom at
the para position acts as a weak deactivator (inductive withdrawal) but also a lipophilic anchor,
while the meta methyl group provides steric bulk and weak activation.
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Property Value | Description Note
CAS Number 1155357-58-6

(4-Chloro-3-
IUPAC Name

methylphenyl)methanamine

Molecular Formula

CsH10CIN

Molecular Weight

155.62 g/mol

Physical State

Liquid (Free Base) / Solid (HCI
Salt)

Free base is an oil; typically
stored as HCl salt.[1]

Boiling Point ~245°C (Predicted) At 760 mmHg.
Density ~1.14 g/cm3 (Predicted)
] ] Typical for substituted
pKa (Conjugate Acid) ~9.2-94 )
benzylamines.
Moderate lipophilicity; good
LogP ~2.3 bop y 9
membrane permeability.
H-Bond Donors/Acceptors 1/1 Primary amine functionality.

Synthetic Pathways & Manufacturing

High-purity synthesis of (4-Chloro-3-methylphenyl)methanamine typically avoids direct

alkylation of ammonia with benzyl halides due to the risk of over-alkylation (forming

secondary/tertiary amines). The two industry-standard methods are Nitrile Reduction (Method
A) and Reductive Amination (Method B).

Reaction Workflow Diagram
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Legend
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4-Chloro-3-methylbenzaldehyde

Click to download full resolution via product page

Figure 1: Primary synthetic routes. Method A is preferred for lab-scale purity; Method B is
preferred for industrial scalability.

Experimental Protocols
Method A: Reduction of 4-Chloro-3-methylbenzonitrile

Context: This is the most reliable method to obtain the primary amine without secondary amine
byproducts. Precursor: 4-Chloro-3-methylbenzonitrile (CAS: 13519-63-6).

Step-by-Step Protocol:

e Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux
condenser under nitrogen atmosphere.

o Reagent Prep: Charge the flask with Lithium Aluminum Hydride (LiAlH4) (1.5 equiv)
suspended in anhydrous THF (0.5 M concentration relative to nitrile). Caution: LiAlHa is
pyrophoric.

» Addition: Cool the suspension to 0°C. Add a solution of 4-Chloro-3-methylbenzonitrile (1.0
equiv) in anhydrous THF dropwise over 30 minutes. The reaction is exothermic.

o Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for
4—6 hours. Monitor by TLC (Eluent: 5% MeOH in DCM) or LC-MS.

e Quenching (Fieser Method): Cool to 0°C. Carefully add:
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o mL water (where

= grams of LiAlH4 used).
o mL 15% NaOH solution.
o mL water.

« |solation: Stir the granular precipitate for 30 minutes. Filter through a Celite pad. Dry the
filtrate over Na2SOa4 and concentrate in vacuo.

 Purification: The crude oil is often pure enough. If not, convert to the HCI salt by adding 4M
HCI in dioxane, filtering the resulting white solid.

Method B: Reductive Amination

Context: Ideal if the aldehyde precursor is more readily available or if avoiding LiAIH4 is
necessary. Precursor: 4-Chloro-3-methylbenzaldehyde.

Step-by-Step Protocol:

e Imine Formation: Dissolve 4-Chloro-3-methylbenzaldehyde (1.0 equiv) in Methanol. Add
Ammonium Acetate (10 equiv) to generate the imine in situ.

e Reduction: Add Sodium Cyanoborohydride (NaBHsCN) (1.5 equiv) in portions.
e Reaction: Stir at room temperature for 12—16 hours.

o Workup: Acidify with 1M HCI to pH < 2 (to quench and decompose excess borohydride).
Extract with Ethyl Acetate (to remove unreacted aldehyde). Basify the aqueous layer to pH >
10 with NaOH.

Extraction: Extract the free amine into DCM (3x). Dry and concentrate.

Applications in Drug Discovery[2]
Fragment-Based Design & WDRS5 Inhibition

The (4-chloro-3-methylphenyl) moiety is not merely a spacer; it is a pharmacophore optimized
for filling hydrophobic pockets.
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Case Study: WDR5-MLL1 Inhibitors Research published in the Journal of Medicinal Chemistry
highlights this specific amine in the development of inhibitors for WDR5 (WD Repeat Domain
5), a protein essential for the integrity of the MLL1 complex involved in leukemia.

e Mechanism: The WDR5 "WIN" site binds arginine-containing sequences. Small molecule

inhibitors mimic this interaction.

e SAR Insight: Replacing a standard phenyl ring with the 4-chloro-3-methylphenyl ring resulted
in a 4-to-5-fold increase in binding affinity compared to the unsubstituted analog.[2]

o The 3-Methyl Group: Occupies the S7 sub-pocket, providing van der Waals contacts.

o The 4-Chloro Group: Extends into a deeper lipophilic crevice, displacing water and
improving entropic gain.

Peptidomimetics

Patents indicate the use of this amine in macrocyclic peptidomimetics. The amine nitrogen
serves as the attachment point for scaffolding, while the substituted ring ensures metabolic
stability (blocking para-oxidation) and receptor selectivity.

Handling & Safety (SDS Summary)

Signal Word:WARNING

Hazard Class Hazard Statement Precaution

- _ Do not eat, drink, or smoke
Acute Toxicity H302: Harmful if swallowed. ]
when using.[3][4]

i . o Wear nitrile gloves and lab
Skin Corrosion H315: Causes skin irritation. )
coat.

H319: Causes serious eye
Eye Damage o Wear safety goggles.
irritation.[3][5][6]

o May cause respiratory Use only in a chemical fume
Sensitization o
irritation. hood.
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Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). The free base absorbs
CO: from the air (carbamate formation); the HCI salt is stable at room temperature.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [(4-Chloro-3-methylphenyl)methanamine: Technical
Guide & Application Profile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b052893/docs#4-chloro-3-methylphenyl-
methanamine-technical-guide-application-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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